Ala-ile

Description

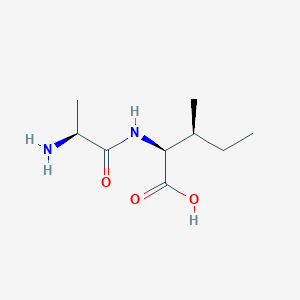

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOICJZJSRWNHX-ACZMJKKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Alanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29727-65-9 |

Source

|

| Record name | Alanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ala-Ile Dipeptide: A Review of Its Putative Functions in Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature explicitly detailing the specific functions of the Ala-Ile (Alanine-Isoleucine) dipeptide in cellular processes is currently limited. This guide synthesizes the available information on this compound, general dipeptide metabolism, and the individual roles of its constituent amino acids, Alanine (B10760859) and Isoleucine, to provide a comprehensive overview for research and drug development professionals. The content herein is intended to highlight areas for future investigation and should be interpreted with the understanding that direct evidence for many of the discussed functions of this compound is not yet established.

Introduction

The dipeptide this compound, formed from the amino acids L-alanine and L-isoleucine, is a naturally occurring molecule recognized primarily as a metabolite.[1] While extensive research has been conducted on the individual roles of alanine and isoleucine in cellular signaling and metabolism, the specific functions of the this compound dipeptide remain largely unexplored. Dipeptides, in general, are known to be intermediates in protein digestion and catabolism, and some have been shown to possess physiological or cell-signaling effects.[2] This guide will delve into the known aspects of this compound, including its physicochemical properties, and extrapolate its potential cellular functions based on the broader understanding of dipeptide transport, metabolism, and the signaling roles of its constituent amino acids.

Physicochemical Properties of this compound

The structural and chemical properties of this compound are foundational to understanding its potential biological interactions. Recent studies have investigated its conformational properties and self-assembly mechanisms, particularly in the context of nanotechnology and biomaterials.[3][4]

Table 1: Physicochemical Properties of L-Alanyl-L-Isoleucine

| Property | Value | Source |

| Molecular Formula | C9H18N2O3 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | (2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid | [1] |

| LogP (estimated) | -2.05 | [1] |

These properties, particularly its hydrophilicity as indicated by the LogP value, influence its solubility and transport across cellular membranes.

Cellular Uptake and Metabolism of Dipeptides

While specific transporters for this compound have not been definitively identified, the general mechanisms of dipeptide uptake are well-characterized and likely apply.

Intestinal Absorption

Dipeptides are absorbed in the small intestine by peptide transporters, with PEPT1 being the primary carrier.[5] Studies have shown that the absorption of amino acids can be more efficient when they are presented as dipeptides compared to their free forms.[6] Once absorbed by the intestinal epithelial cells, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases before entering the portal circulation.[2][7]

Cellular Uptake

In peripheral tissues, the uptake of dipeptides is less well understood than in the intestine. However, various peptide transporters are expressed in different cell types, which could potentially mediate the uptake of this compound.[8][9]

Intracellular Hydrolysis and Metabolic Fate

Following uptake, dipeptides like this compound are expected to be rapidly hydrolyzed by intracellular peptidases into L-alanine and L-isoleucine.[10] The metabolic fate of this compound is therefore dictated by the individual metabolic pathways of these two amino acids.[11][12][13][14]

References

- 1. This compound | C9H18N2O3 | CID 7408079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Are intact peptides absorbed from the healthy gut in the adult human? | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 3. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes | Semantic Scholar [semanticscholar.org]

- 5. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site of intestinal dipeptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved peptide prodrugs of 5-ALA for PDT: rationalization of cellular accumulation and protoporphyrin IX production by direct determination of cellular prodrug uptake and prodrug metabolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of a dipeptide [biotopics.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Fate and Bioavailability of Food-Derived Peptides: Are Normal Peptides Passed through the Intestinal Layer To Exert Biological Effects via Proposed Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations [mdpi.com]

- 14. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Alanine-Isoleucine Peptides: A Technical Guide for Drug Discovery and Development

Introduction: Bioactive peptides, short chains of amino acids, have emerged as highly specific and potent modulators of biological processes, offering promising avenues for therapeutic intervention. Within this diverse class of molecules, peptides containing the amino acids Alanine (B10760859) (Ala) and Isoleucine (Ile) are of particular interest. Alanine, with its small and chemically inert methyl side chain, provides structural simplicity and flexibility, and is often found in peptides targeting enzymes like Dipeptidyl peptidase-IV (DPP-IV). Isoleucine, a hydrophobic, branched-chain amino acid, is crucial for interactions within hydrophobic pockets of target proteins and is frequently associated with antihypertensive, antidiabetic, and antimicrobial activities. This technical guide provides an in-depth exploration of the biological activities of peptides containing Alanine and Isoleucine, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their characterization.

Peptide Synthesis: A Foundational Protocol

The reliable synthesis of peptides is the cornerstone of their study and therapeutic application. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for creating custom peptide sequences.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for SPPS using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

-

Resin Preparation: The synthesis begins with an amino acid-loaded resin (e.g., Wang or Rink Amide resin). The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes within a peptide synthesis vessel.[1]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% piperidine (B6355638) solution in DMF. This is typically done in two steps: a brief 5-minute treatment followed by a longer 15-minute treatment.[1]

-

Washing: To remove residual piperidine and byproducts, the resin is washed thoroughly and alternately with DMF and dichloromethane (B109758) (DCM).[1]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH or Fmoc-Ile-OH) is activated. This is achieved by dissolving the amino acid (3 equivalents) with a coupling agent like HCTU (2.9 equivalents) in DMF. The activated amino acid solution is then added to the resin along with a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). The reaction proceeds for 1-2 hours.[1]

-

Chain Elongation: Steps 2 through 4 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is accomplished by treating the resin with a cleavage cocktail, commonly a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.[2]

-

Purification: The crude peptide is recovered by precipitation with cold ether and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

-

Verification: The final product's identity and purity are confirmed using mass spectrometry and analytical HPLC.

Key Biological Activities and Mechanisms

Peptides containing alanine and isoleucine exhibit a range of biological activities with significant therapeutic potential. The hydrophobic nature of isoleucine and the structural role of alanine are key determinants of these functions.

Antihypertensive Activity: ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a critical regulator of blood pressure through the Renin-Angiotensin System (RAS). It converts angiotensin I into angiotensin II, a potent vasoconstrictor. Peptides that inhibit ACE can therefore have a powerful antihypertensive effect. The presence of hydrophobic amino acid residues, such as isoleucine, is often linked to high ACE inhibitory activity.[3]

A study on walnut glutelin-1 hydrolysates identified the decapeptide Phe-Val-Ile-Glu-Pro-Asn-Ile-Thr-Pro-Ala (FVIEPNITPA) , which contains both isoleucine and alanine.[4] This peptide demonstrated a significant antihypertensive effect in spontaneously hypertensive rats, showcasing the potential of Ala-Ile containing peptides in cardiovascular health.[4]

| Peptide Sequence | Source | Activity | Quantitative Data | Inhibition Mode |

| FVIEPNITPA | Walnut Glutelin-1 | ACE Inhibition | Antihypertensive effect observed in vivo | Not specified |

| IQDKEGIPPDQQR | Black Tea | ACE Inhibition | IC50: 121.11 ± 3.38 µmol/L | Uncompetitive |

| RVFDGAV | Ginkgo Biloba Seeds | ACE Inhibition | IC50: 1.006 mM | Competitive |

Table 1: Quantitative data for selected ACE inhibitory peptides. FVIEPNITPA is a key example containing both Alanine and Isoleucine.

-

Reagents: ACE solution (from rabbit lung), substrate (Hippuryl-His-Leu or HHL), test peptide, and a positive control (e.g., Captopril).[4]

-

Procedure: The test peptide, dissolved in a buffer, is pre-incubated with the ACE solution at 37°C.

-

Reaction Initiation: The HHL substrate is added to the mixture to start the enzymatic reaction.

-

Reaction Termination: After a set incubation period (e.g., 30-60 minutes), the reaction is stopped by adding an acid, such as HCl.

-

Quantification: The amount of hippuric acid (HA) produced is quantified by RP-HPLC by measuring absorbance at ~228 nm.

-

Calculation: The ACE inhibitory activity is calculated using the formula: Inhibition (%) = [(Ac - As) / Ac] × 100, where Ac is the absorbance of the control (without inhibitor) and As is the absorbance of the sample containing the peptide.[4] The IC50 value, the concentration of peptide required to inhibit 50% of ACE activity, is then determined from a dose-response curve.[4]

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that degrades incretin (B1656795) hormones like GLP-1 and GIP, which are responsible for stimulating insulin (B600854) secretion after a meal. Inhibiting DPP-IV prolongs the action of these hormones, making it an effective strategy for managing type-2 diabetes. Peptides with hydrophobic amino acids like Isoleucine at the N-terminal position are known to be potent DPP-IV inhibitors.[5][6]

While a single peptide with both Ala and Ile and a reported IC50 was not identified in the surveyed literature, studies highlight their individual importance. A peptide from goat's milk, ILDKVGINY , was identified, and a synthetic variant where Leu was replaced with a second Isoleucine (II DKVGINY) showed significantly enhanced DPP-IV inhibitory activity.[5] This underscores the critical role of isoleucine in binding to the hydrophobic pocket of the DPP-IV active site.[5]

| Peptide Sequence | Source / Type | Activity | Quantitative Data |

| II DKVGINY | Synthetic (based on goat milk peptide) | DPP-IV Inhibition | IC50: 0.577 mg/mL |

| I LDKVGINY | Goat Milk β-lactoglobulin | DPP-IV Inhibition | IC50: 1.431 mg/mL |

| LPA FA | Walnut Protein | DPP-IV Inhibition | in situ IC50: 267.9 ± 7.2 µM |

| I PI | Quinoa | DPP-IV Inhibition | IC50: 5.25 ± 0.16 µM |

Table 2: Quantitative data for selected DPP-IV inhibitory peptides. Examples highlight the potent contribution of Isoleucine (I) and Alanine (A).

-

Cell Culture: Caco-2 cells are cultured to form a differentiated monolayer, which naturally expresses DPP-IV.

-

Reagents: DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide), test peptide, and a positive control (e.g., Vildagliptin).

-

Procedure: The Caco-2 cell monolayer is washed, and the test peptide at various concentrations is added and incubated.

-

Reaction: The substrate is added to the wells. The DPP-IV enzyme on the cell surface cleaves the substrate, releasing p-nitroanilide (a colored product).

-

Quantification: The absorbance of the released p-nitroanilide is measured over time using a microplate reader at ~405 nm.

-

Calculation: The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the peptide. The IC50 value is determined from the dose-response curve.[5][7]

Anti-inflammatory Activity: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, it is held in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. Peptides can inhibit this pathway at several points, such as by blocking the interaction of key signaling proteins or preventing NF-κB from binding to DNA.[8][9]

| Peptide Type / Target | Mechanism of Action |

| NEMO-Binding Domain (NBD) Peptide | Blocks the association of NEMO with the IKK complex, preventing IκB phosphorylation.[8] |

| AIP6 (RLRWR) | Interacts directly with the p65 subunit of NF-κB, inhibiting its DNA-binding activity.[9] |

| NLS-containing peptides | Contain a Nuclear Localization Sequence to competitively inhibit the nuclear import of NF-κB.[10] |

Table 3: Examples of peptides that inhibit the NF-κB signaling pathway.

-

Cell Line: A cell line (e.g., HeLa or HEK293) is stably transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites.

-

Cell Treatment: Cells are pre-treated with various concentrations of the inhibitory peptide for a set period.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.[11]

-

Lysis and Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme (Luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.[11]

-

Analysis: A reduction in reporter gene activity in peptide-treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.

Antimicrobial Activity

Antimicrobial peptides (AMPs) represent a crucial part of the innate immune system and are promising alternatives to conventional antibiotics. Their mechanism often involves disrupting the integrity of microbial cell membranes. Hydrophobicity is a key characteristic of many AMPs, allowing them to interact with and insert into the lipid bilayer. Isoleucine, as a hydrophobic amino acid, contributes significantly to this property.

A notable example is the cyclotetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl) , isolated from marine gamma-proteobacteria, which exhibits both antimicrobial and anthelmintic activities.[12]

| Peptide Sequence | Source | Target Organisms | Quantitative Data |

| cyclo-(Ile-Pro-Leu-Ala) | Marine Gamma-proteobacteria | Bacteria, Helminths | Not specified |

| TTMPLW | α-Casein | E. coli, S. aureus, M. luteus, C. albicans | Growth inhibition observed |

| PGTAVFK | Soybean | E. coli, S. aureus, M. luteus, C. albicans | Growth inhibition observed |

Table 4: Examples of antimicrobial peptides. The cyclo-peptide contains both Alanine and Isoleucine.

-

Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium.

-

Peptide Dilution: The test peptide is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: The standardized microbial suspension is added to each well containing the peptide dilutions.

-

Controls: Positive (broth with microorganism and a known antibiotic like ampicillin) and negative (broth with microorganism only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Conclusion and Future Outlook

Peptides that contain both alanine and isoleucine residues are versatile molecules with a broad spectrum of biological activities, including antihypertensive, antidiabetic, anti-inflammatory, and antimicrobial effects. The hydrophobic character of isoleucine is frequently critical for binding to target enzymes and membranes, while alanine provides structural utility. The specific examples and quantitative data presented in this guide, such as the antihypertensive activity of FVIEPNITPA, highlight the significant therapeutic potential of this peptide class.

Future research should focus on the systematic screening and design of novel this compound containing peptides. The combination of in silico methods like molecular docking with high-throughput synthesis and bioactivity screening will be essential for discovering new lead compounds. Furthermore, detailed structure-activity relationship (SAR) studies will elucidate the precise roles of alanine and isoleucine positioning and context, paving the way for the rational design of next-generation peptide therapeutics with enhanced potency, stability, and specificity.

References

- 1. benchchem.com [benchchem.com]

- 2. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP-IV Inhibitory Peptide against In Vitro Gastrointestinal Digestion Derived from Goat’s Milk Protein and Its Activity Enhancement via Amino Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibition of NF-kappaB activation by a peptide that blocks the interaction of NEMO with the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nuclear translocation of transcription factor NF-kappa B by a synthetic peptide containing a cell membrane-permeable motif and nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-kappa B activation by peptides targeting NF-kappa B essential modulator (nemo) oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Antimicrobial Peptides: Novel Source and Biological Function With a Special Focus on Entomopathogenic Nematode/Bacterium Symbiotic Complex [frontiersin.org]

Ala-Ile dipeptide discovery and natural occurrence

An In-depth Technical Guide to the Dipeptide Alanyl-Isoleucine (Ala-Ile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Alanyl-L-Isoleucine (this compound) is a small biomolecule composed of the amino acids Alanine and Isoleucine linked by a peptide bond. While the individual constituent amino acids are fundamental to proteomics and metabolism, the dipeptide itself is part of a growing field of interest regarding the biological activity of small peptides. These molecules, derived from dietary protein digestion or endogenous protein turnover, can possess unique physiological properties distinct from free amino acids. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and key experimental methodologies related to this compound. It includes detailed protocols for its chemical synthesis and quantification, structured tables of its physicochemical properties, and workflow diagrams to illustrate these processes, serving as a core resource for researchers in biochemistry, nutrition, and pharmacology.

Discovery and Historical Context

The specific discovery of the this compound dipeptide is not marked by a singular event but is intrinsically linked to the foundational era of peptide chemistry pioneered by Emil Fischer at the beginning of the 20th century. Fischer's seminal work established the nature of the peptide bond as the fundamental linkage between amino acids, a discovery that earned him the Nobel Prize in Chemistry in 1902.

Following his successful synthesis of the first dipeptide, glycyl-glycine, in 1901, Fischer's laboratory systematically synthesized a multitude of other small peptides to validate his peptide theory of protein structure. Historical records from this period, such as the "Berichte der deutschen chemischen Gesellschaft," document the synthesis of numerous simple dipeptides. While a specific publication for this compound is not prominent, its synthesis falls within the logical progression of this systematic work, which focused on combining different known amino acids to understand their bonding and properties. The methods developed by Fischer, involving the reaction of an amino acid ester with an amino acid chloride, laid the essential groundwork for all subsequent peptide synthesis.

Natural Occurrence

This compound is a naturally occurring dipeptide resulting from the breakdown of proteins. As a metabolite, it can be found in various biological tissues and fluids.

-

Food Sources : Proteomic and metabolomic studies have detected the presence of this compound in several protein-rich foods. It has been identified, though not typically quantified, in meats such as chicken (Gallus gallus), various anatidae (e.g., duck), and domestic pig (Sus scrofa domestica)[1]. Its presence in these sources is a result of natural enzymatic proteolysis that occurs post-mortem during meat aging and processing, such as in the production of dry-cured hams[2][3].

-

Endogenous Metabolite : Dipeptides are produced during the digestion of dietary proteins by enzymes like dipeptidyl peptidase[4]. They are also products of intracellular protein catabolism. These small peptides can be absorbed by the intestines, often more rapidly than free amino acids, via specific transporters like PepT1[5].

While this compound has been identified in these sources, specific concentration data in various tissues or food products is not widely available in the current scientific literature. The focus of most quantitative studies has been on the constituent free amino acids rather than the dipeptide itself.

Quantitative Data

Quantitative data regarding the concentration of this compound in biological matrices is sparse. However, its fundamental physicochemical properties have been computed and are essential for its detection and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | PubChem[6] |

| IUPAC Name | (2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid | PubChem[6] |

| Average Molecular Weight | 202.25 g/mol | PubChem[6] |

| Monoisotopic Mass | 202.13174244 Da | PubChem[6] |

| CAS Number | 29727-65-9 | PubChem[6] |

| Topological Polar Surface Area | 92.4 Ų | PubChem[6] |

| Computed LogP (XLogP3) | -2.6 | PubChem[6] |

| Physical Description | Solid (Predicted) | HMDB[6] |

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis of this compound and its quantification from biological samples.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which allows for the efficient and controlled assembly of the peptide chain on a solid support.

Objective : To synthesize the dipeptide H-Ala-Ile-OH.

Materials :

-

Rink Amide resin or pre-loaded Fmoc-Ile-Wang resin

-

Fmoc-Ala-OH (3 eq)

-

Fmoc-Ile-OH (for loading if resin is not pre-loaded)

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3 eq)

-

Base: DIEA (N,N-Diisopropylethylamine) (6 eq)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% Piperidine (B6355638) in DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Solid Phase Synthesis vessel, shaker, filtration apparatus

Methodology :

-

Resin Preparation :

-

If using Rink Amide resin, the first amino acid (Isoleucine) must be coupled to the resin. If using pre-loaded Fmoc-Ile-Wang resin, proceed to step 2.

-

Place the resin in the synthesis vessel.

-

Swell the resin in DMF for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (for pre-loaded resin or after a coupling step) :

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Coupling of Alanine) :

-

In a separate vial, dissolve Fmoc-Ala-OH (3 eq) and HATU (2.9 eq) in DMF.

-

Add DIEA (6 eq) to the vial and vortex briefly. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected resin from step 2.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To confirm reaction completion, perform a qualitative ninhydrin (B49086) (Kaiser) test on a few resin beads. A negative result (beads remain colorless) indicates successful coupling.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

-

Final Fmoc Deprotection :

-

Repeat the deprotection procedure described in step 2 to remove the Fmoc group from the N-terminal Alanine.

-

-

Cleavage and Deprotection :

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

-

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (though Ala and Ile do not have them).

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.

-

-

Peptide Precipitation and Purification :

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of TFA).

-

A white precipitate of the this compound dipeptide will form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol for Quantification of this compound from Tissue by LC-MS/MS

This protocol describes a general workflow for extracting and quantifying small molecules like dipeptides from a complex biological matrix, such as chicken muscle, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective : To determine the concentration of this compound in a tissue sample.

Materials :

-

Tissue sample (e.g., chicken breast muscle)

-

Homogenizer (e.g., bead beater or rotor-stator)

-

Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C

-

Stable isotope-labeled internal standard (SIL-IS): Ala-[¹³C₉,¹⁵N₂]-Ile (if available, for accurate quantification) or a non-endogenous similar dipeptide.

-

Centrifuge, vortex mixer

-

LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

-

Chromatography column (e.g., HILIC or C18 reverse-phase)

Methodology :

-

Sample Preparation and Homogenization :

-

Weigh approximately 50 mg of frozen tissue.

-

Place the tissue in a 2 mL tube with ceramic beads.

-

Add 1 mL of cold (-20°C) 80% methanol. If using an internal standard, spike it into the solvent at a known concentration.

-

Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved.

-

-

Protein Precipitation and Extraction :

-

Incubate the homogenate at -20°C for 60 minutes to facilitate protein precipitation.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the small molecule metabolites including this compound.

-

-

Sample Clarification and Preparation for Injection :

-

Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex thoroughly and centrifuge again at 14,000 x g for 10 minutes to pellet any remaining insoluble material.

-

Transfer the final supernatant to an LC autosampler vial.

-

-

LC-MS/MS Analysis :

-

Chromatography : Inject the sample onto the LC system. Separation is typically achieved using a gradient elution on a HILIC column, which is well-suited for polar compounds like dipeptides.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at high %B, gradually decrease to elute polar compounds.

-

-

Mass Spectrometry : Analyze the eluent using a mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1) : The protonated molecular ion of this compound, [M+H]⁺ = m/z 203.14.

-

Product Ions (Q3) : Select at least two characteristic fragment ions for quantification and qualification. Fragmentation of the peptide bond is common. Potential fragments include the immonium ion of Alanine (m/z 44.0) or Isoleucine (m/z 86.1), or other fragments resulting from neutral losses.

-

Example MRM Transition 1 (Quantifier): 203.14 -> 86.1

-

Example MRM Transition 2 (Qualifier): 203.14 -> 72.1

-

-

-

Monitor the corresponding MRM transitions for the stable isotope-labeled internal standard.

-

-

Quantification :

-

Generate a standard curve by analyzing known concentrations of a pure this compound standard prepared in a similar matrix.

-

Calculate the peak area ratio of the analyte (this compound) to the internal standard.

-

Determine the concentration of this compound in the sample by interpolating its peak area ratio onto the standard curve. The final concentration is reported as µg/g or nmol/g of tissue.

-

Visualizations: Workflows and Pathways

Diagram: Experimental Workflow for this compound Synthesis

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Diagram: Workflow for this compound Quantification

Caption: Workflow for LC-MS/MS Quantification of this compound in Tissue.

Biological Activity and Signaling

The specific biological activities of the this compound dipeptide are not yet well-characterized. However, the broader class of di- and tripeptides is known to be biologically active. Amino acids and their derivatives are key signaling molecules that inform the cell of its nutritional status, with the mTOR (mechanistic Target of Rapamycin) pathway being a central regulator. The mTORC1 complex, in particular, integrates signals from growth factors and nutrients (like amino acids) to control protein synthesis, cell growth, and autophagy. While specific amino acids like leucine (B10760876) are known potent activators of mTORC1, the direct effect of the this compound dipeptide on this or other signaling pathways has not been elucidated and remains an area for future research. Any potential bioactivity would depend on its stability, absorption, and ability to interact with cellular receptors or transporters.

References

- 1. Antioxidative Characteristics of Chicken Breast Meat and Blood after Diet Supplementation with Carnosine, L-histidine, and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nutritional composition of dry-cured ham and its role in a healthy diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Cyclic High Ambient Temperature on Muscle Imidazole Dipeptide Content in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of the Ala-Ile Peptide Bond: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide bond, the fundamental linkage in proteins and peptides, dictates the structural and functional properties of these vital biomolecules. The specific characteristics of a peptide bond are significantly influenced by the nature of the flanking amino acid residues. This technical guide provides a comprehensive analysis of the physicochemical properties of the peptide bond formed between L-Alanine (Ala) and L-Isoleucine (Ile). The Ala-Ile motif, featuring a small, non-polar alanine (B10760859) residue and a bulky, hydrophobic isoleucine residue, presents a unique combination of steric and electronic properties that are critical in various biological contexts and in the design of peptide-based therapeutics. This document delves into the structural geometry, thermodynamic stability, and experimental characterization of the this compound peptide bond, offering valuable insights for researchers in the fields of biochemistry, structural biology, and drug discovery.

Physicochemical Characteristics of the this compound Dipeptide

The this compound dipeptide is a molecule formed from the amino acids L-alanine and L-isoleucine through a peptide bond. It is considered a metabolite and has been detected in various foods[1]. The presence of the hydrophobic side chains of both alanine (a methyl group) and isoleucine (a sec-butyl group) renders the dipeptide non-polar. This hydrophobicity plays a crucial role in the folding of proteins, often driving these residues to the interior of the protein structure to minimize contact with the aqueous environment.

Structural Properties of the this compound Peptide Bond

Bond Lengths and Angles

The peptide bond (C-N) exhibits partial double bond character due to resonance, resulting in a planar and rigid structure. This planarity restricts rotation around the C-N bond, significantly influencing the secondary structure of peptides and proteins. The table below summarizes key bond lengths and angles for the Z-Ala-Ile-OH dipeptide, which can be considered representative of the this compound peptide bond geometry.

| Parameter | Value (Z-Ala-Ile-OH) | Typical Value in Peptides |

| Bond Lengths (Å) | ||

| C-N (Peptide Bond) | 1.33 | 1.32 - 1.33 |

| C=O | 1.23 | 1.23 - 1.24 |

| N-Cα (Ala) | 1.46 | 1.45 - 1.47 |

| Cα-C (Ala) | 1.52 | 1.51 - 1.53 |

| N-Cα (Ile) | 1.45 | 1.45 - 1.47 |

| Cα-C (Ile) | 1.53 | 1.51 - 1.53 |

| Bond Angles (°) | ||

| Cα-C-N | 116 | 114 - 118 |

| C-N-Cα | 121 | 120 - 123 |

| O=C-N | 123 | 122 - 125 |

Data for Z-Ala-Ile-OH is derived from the publication by I. T. Georgieva et al. (2023)[2][3]. Typical values are from general protein and peptide structural studies.

Conformational Properties

The conformation of the this compound dipeptide is largely determined by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. The bulky side chain of isoleucine imposes significant steric hindrance, restricting the allowable (φ, ψ) angles for the alanine residue preceding it. This steric clash influences the local secondary structure, making certain conformations more favorable than others. Molecular dynamics simulations have shown that this compound dipeptides can self-assemble into microtubes, indicating a propensity for ordered structures[3].

Thermodynamic Properties of the this compound Peptide Bond

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in an aqueous environment, requiring an input of free energy[4][5][6]. Conversely, the hydrolysis of a peptide bond is a thermodynamically favorable (exergonic) process[7][8].

Peptide Bond Formation

The Gibbs free energy change (ΔG) for the formation of a dipeptide in aqueous solution is positive, indicating a non-spontaneous process. In biological systems, peptide bond formation is coupled with ATP hydrolysis to drive the reaction forward. While specific experimental thermodynamic data for this compound formation is scarce, the ΔG for the formation of a generic peptide bond in water is estimated to be in the range of +2 to +4 kcal/mol[4].

Peptide Bond Hydrolysis

The hydrolysis of the peptide bond is a spontaneous process with a negative ΔG. However, the reaction is kinetically very slow under physiological conditions, with a half-life of several hundred years. This kinetic stability is crucial for the integrity of proteins. The enthalpy of hydrolysis (ΔH) for a peptide bond is generally exothermic, releasing heat[9][10][11]. The presence of the bulky isoleucine residue may influence the rate of hydrolysis, potentially providing some steric protection against enzymatic cleavage compared to less hindered peptide bonds.

| Thermodynamic Parameter | Peptide Bond Formation | Peptide Bond Hydrolysis |

| Gibbs Free Energy (ΔG) | Endergonic (Positive) | Exergonic (Negative) |

| Enthalpy (ΔH) | Endothermic (Positive) | Exothermic (Negative) |

| Entropy (ΔS) | Negative | Positive |

These are general values for peptide bonds in an aqueous solution.

Experimental Protocols for Characterization

The physicochemical properties of the this compound peptide bond can be elucidated using a combination of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Experimental Protocol: 2D NMR Analysis of this compound Dipeptide

-

Sample Preparation:

-

Dissolve the this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

-

Adjust the pH to a desired value (e.g., physiological pH 7.4) using dilute NaOD or DCl.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

1D ¹H NMR Spectrum Acquisition:

-

Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

-

Typical parameters: 32-64 scans, 1-2 second relaxation delay.

-

-

2D ¹H-¹H COSY (Correlation Spectroscopy) Acquisition:

-

This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds).

-

Acquire a COSY spectrum to correlate the α-proton of alanine with its methyl protons and the α-proton of isoleucine with its β, γ, and δ protons.

-

Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

-

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) Acquisition:

-

This experiment shows correlations between all protons within a spin system.

-

Acquire a TOCSY spectrum to confirm the full spin systems of both the alanine and isoleucine residues.

-

Typical parameters: 256-512 increments, 16-32 scans per increment, mixing time of 60-80 ms.

-

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

-

This experiment identifies protons that are close in space (through-space interactions, typically < 5 Å).

-

Acquire a NOESY spectrum to determine the spatial proximity of protons from the Ala and Ile residues, providing information on the peptide's conformation.

-

Typical parameters: 256-512 increments, 16-64 scans per increment, mixing time of 100-300 ms.

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances based on the COSY and TOCSY spectra.

-

Use the NOESY cross-peaks to generate distance restraints for conformational analysis and structure calculation.

-

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Experimental Protocol: X-Ray Crystallography of this compound Dipeptide

-

Crystallization:

-

Dissolve the purified this compound dipeptide in a suitable solvent (e.g., water or a water/ethanol mixture) to a high concentration (e.g., 10-50 mg/mL).

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers, and temperatures. The unprotected this compound dipeptide has been reported to crystallize in a hexagonal space group P6₁[3].

-

Optimize the conditions that yield single, well-diffracting crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer[12][13][14].

-

Rotate the crystal in the X-ray beam to collect a complete dataset of diffraction intensities.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or molecular replacement (if a similar structure is available).

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its geometry and fit to the electron density.

-

-

Analysis:

-

Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion angles of the this compound peptide bond.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and sequence of peptides.

Experimental Protocol: MALDI-TOF-MS Analysis of this compound Dipeptide

-

Sample Preparation:

-

Dissolve the this compound dipeptide in a 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (1:1 v/v) solution to a concentration of approximately 1-10 pmol/µL.

-

-

Matrix Preparation:

-

Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50% acetonitrile/0.1% TFA solution.

-

-

Spotting:

-

On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry.

-

Overlay the dried sample spot with 1 µL of the matrix solution and allow it to co-crystallize.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in positive ion reflector mode. The instrument will be calibrated using a standard peptide mixture.

-

The expected monoisotopic mass for [this compound+H]⁺ is approximately 203.14 Da.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the parent ion (m/z 203.14) for fragmentation using LIFT-TOF/TOF or collision-induced dissociation (CID).

-

Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The fragmentation pattern will be characteristic of the this compound sequence.

-

Biological Relevance and Signaling Pathways

While the this compound dipeptide itself is not a known signaling molecule, the this compound motif is found within numerous proteins and bioactive peptides, where it contributes to their structure and function.

Role in Protein Structure

The hydrophobic nature of both alanine and isoleucine, coupled with the steric bulk of isoleucine, makes the this compound motif a common constituent of hydrophobic cores in globular proteins and in transmembrane domains. The conformational constraints imposed by this motif can influence the formation of secondary structures like α-helices and β-sheets.

This compound in Bioactive Peptides

The this compound sequence can be part of larger peptides with specific biological activities. For example, peptides containing this motif are being investigated for their potential as therapeutic agents, including in the development of anticancer peptides and other drug candidates[15]. The physicochemical properties of the this compound bond contribute to the overall stability, hydrophobicity, and receptor-binding affinity of these peptides.

Potential Signaling Involvement

Although no specific signaling pathway is directly regulated by the this compound dipeptide, small peptides can be absorbed in the gut and may exert biological effects. The diagram below illustrates a general workflow for how a dipeptide like this compound could be generated, absorbed, and potentially influence cellular processes.

Conclusion

The this compound peptide bond, characterized by the interplay of the small alanine and bulky isoleucine side chains, exhibits distinct physicochemical properties that are fundamental to its role in the structure and function of peptides and proteins. Its hydrophobicity, steric constraints, and thermodynamic stability are key factors influencing protein folding, enzymatic stability, and the bioactivity of peptides containing this motif. The experimental methodologies outlined in this guide provide a robust framework for the detailed investigation of the this compound peptide bond, offering valuable tools for researchers in basic science and in the development of novel peptide-based therapeutics. Further research into the specific biological roles of the this compound dipeptide and its derivatives may uncover new avenues for therapeutic intervention.

References

- 1. Human Metabolome Database: Showing metabocard for Alanylisoleucine (HMDB0028690) [hmdb.ca]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Thermodynamic stability effects of single peptide bond hydrolysis in protein inhibitors of serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational studies of the fundamental thermodynamic properties of amino acids and small peptides [ir.ua.edu]

- 9. Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. X-Ray Crystallography [www2.tulane.edu]

- 15. researchgate.net [researchgate.net]

Ala-Ile (Alanyl-Isoleucine): A Potential Dipeptide Biomarker in Metabolic Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of metabolic disease research is continuously evolving, with a growing focus on the identification of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. While individual amino acids have been extensively studied for their roles in metabolic dysregulation, the contribution of dipeptides, short chains of two amino acids, remains a burgeoning field of investigation. This technical guide explores the potential of a specific dipeptide, Ala-Ile (Alanyl-Isoleucine), as a biomarker in metabolic studies. Although direct research on this compound is in its nascent stages, this document synthesizes the existing knowledge on its constituent amino acids, alanine (B10760859) and isoleucine, to build a compelling hypothesis for the future application of this compound in metabolic research and drug development.

The Metabolic Significance of Alanine and Isoleucine

The rationale for investigating this compound as a metabolic biomarker is rooted in the well-established roles of its constituent amino acids in glucose metabolism, insulin (B600854) resistance, and overall energy homeostasis.

Alanine (Ala) is a non-essential amino acid that plays a crucial role in the glucose-alanine cycle, a key process for transporting amino groups from the muscle to the liver in a non-toxic form and for gluconeogenesis.[1] Studies have shown that elevated levels of alanine are associated with an increased risk of type 2 diabetes.[1]

Isoleucine (Ile) is an essential branched-chain amino acid (BCAA) that is integral to protein synthesis and has been shown to influence glucose metabolism.[2] However, like other BCAAs, elevated circulating levels of isoleucine are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[2][3] Research suggests that restricting dietary isoleucine can improve metabolic health in the context of a high-fat diet.[2]

The combination of these two amino acids into the dipeptide this compound presents a novel analyte that may integrate signals from both gluconeogenesis and BCAA metabolism, potentially offering a more nuanced biomarker of metabolic health than either amino acid alone.

Quantitative Data: A Hypothetical Framework for this compound

While specific quantitative data for this compound in metabolic syndrome is not yet available in the literature, we can extrapolate potential trends based on the known alterations of its constituent amino acids. The following tables present a hypothetical representation of this compound levels in various metabolic states, intended to serve as a framework for future research.

Table 1: Hypothetical Plasma Concentrations of this compound in Different Metabolic States

| Population Group | Hypothetical Mean Plasma this compound (µmol/L) | Hypothetical Standard Deviation (µmol/L) | Putative Association |

| Healthy Controls | 15.0 | 3.5 | Baseline |

| Metabolic Syndrome | 25.0 | 6.2 | Positive Correlation |

| Type 2 Diabetes | 32.5 | 8.1 | Strong Positive Correlation |

| Insulin Resistant (Non-Diabetic) | 28.0 | 7.5 | Positive Correlation |

Table 2: Hypothetical Modulation of this compound by Interventions

| Intervention | Study Group | Hypothetical Pre-Intervention Mean this compound (µmol/L) | Hypothetical Post-Intervention Mean this compound (µmol/L) | Hypothetical % Change |

| Metformin Treatment (6 months) | Type 2 Diabetes | 31.8 | 24.5 | -23% |

| Dietary Isoleucine Restriction (3 months) | Metabolic Syndrome | 26.2 | 19.8 | -24% |

| Intensive Lifestyle Intervention (12 months) | Metabolic Syndrome | 24.5 | 18.2 | -26% |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of small molecules like dipeptides.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation:

- Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., isotopically labeled this compound).

- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry Detection:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.

Protocol 2: Workflow for this compound Biomarker Discovery and Validation

The following diagram illustrates a typical workflow for discovering and validating a new biomarker like this compound.

Potential Signaling Pathways Involving this compound

Given the roles of alanine and isoleucine in metabolic signaling, it is plausible that this compound could modulate key pathways involved in insulin resistance and glucose homeostasis.

Hypothetical Signaling Pathway 1: this compound and Insulin Signaling

Elevated levels of this compound, reflecting an oversupply of its constituent amino acids, could potentially contribute to the development of insulin resistance through several mechanisms. For instance, the metabolic products of isoleucine can lead to the accumulation of acyl-CoAs, which can impair insulin signaling. Alanine is a key substrate for gluconeogenesis, and its increased availability could lead to higher hepatic glucose output.

Hypothetical Signaling Pathway 2: this compound and Gut Microbiome Interactions

The gut microbiome plays a significant role in metabolizing dietary components, including amino acids and peptides.[4] The composition of the gut microbiota can influence the production and absorption of dipeptides like this compound. Conversely, this compound could also modulate the gut microbiome, creating a feedback loop that impacts host metabolism.

Future Directions and Conclusion

The dipeptide this compound represents a novel and unexplored candidate biomarker for metabolic diseases. While direct evidence is currently lacking, the well-documented roles of its constituent amino acids, alanine and isoleucine, in insulin resistance and glucose metabolism provide a strong rationale for its investigation. This technical guide has outlined a hypothetical framework for the role of this compound, including potential quantitative trends, detailed experimental protocols for its measurement, and plausible signaling pathways through which it may exert its effects.

Future research should focus on:

-

Developing and validating robust analytical methods for the quantification of this compound in large human cohorts.

-

Conducting cross-sectional and longitudinal studies to establish the association between circulating this compound levels and the prevalence and incidence of metabolic syndrome and type 2 diabetes.

-

Utilizing in vitro and in vivo models to elucidate the precise molecular mechanisms by which this compound influences metabolic pathways.

-

Investigating the interplay between the gut microbiome and this compound metabolism.

The exploration of dipeptides like this compound as biomarkers holds the promise of providing a more integrated view of metabolic dysregulation, potentially leading to improved diagnostic tools and novel therapeutic strategies for metabolic diseases. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. Dietary Insulinogenic Amino Acid Restriction Improves Glucose Metabolism in a Neonatal Piglet Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. mdpi.com [mdpi.com]

In Vitro Enzymatic Synthesis of Alanyl-Isoleucine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of the dipeptide L-alanyl-L-isoleucine, a molecule of significant interest for applications in drug development and targeted therapeutic delivery. Enzymatic synthesis offers a highly specific, stereoselective, and environmentally benign alternative to traditional chemical synthesis methods. This document details established enzymatic methodologies, including the use of proteases (thermolysin), aminopeptidases, and L-amino acid ligases. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways are presented to facilitate research and development in this area.

Introduction

Dipeptides are increasingly recognized for their therapeutic potential and their utility as building blocks in the development of novel pharmaceuticals.[1][2] L-alanyl-L-isoleucine, composed of the amino acids L-alanine and L-isoleucine, is of particular interest due to the biological roles of its constituent amino acids. L-isoleucine, a branched-chain amino acid (BCAA), is known to play a role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[3][4] The dipeptide form offers potential advantages in terms of stability, solubility, and targeted delivery via peptide transporters such as PepT1.[5][6]

Enzymatic peptide synthesis provides a robust and "green" alternative to chemical methods, operating under mild conditions and obviating the need for extensive protecting group strategies, which can minimize racemization and reduce hazardous waste.[7] This guide focuses on three primary classes of enzymes for the synthesis of L-alanyl-L-isoleucine: thermolysin, aminopeptidases, and L-amino acid ligases.

Enzymatic Synthesis Strategies

The enzymatic synthesis of dipeptides can be broadly categorized into two approaches: equilibrium-controlled synthesis and kinetically-controlled synthesis.

-

Equilibrium-Controlled Synthesis: This approach utilizes proteases in reverse, where the thermodynamic equilibrium of the reaction is shifted towards synthesis. This is often achieved by altering the reaction conditions, such as using high substrate concentrations, low water content, or by the precipitation of the product.

-

Kinetically-Controlled Synthesis: In this method, an activated acyl donor (e.g., an amino acid ester or amide) is used. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then aminolyzed by the nucleophilic amino acid, forming the peptide bond. This process is generally faster and can lead to higher yields than equilibrium-controlled synthesis.

Enzyme Classes for Alanyl-Isoleucine Synthesis

Thermolysin (Protease)

Thermolysin, a thermostable metalloproteinase, is a well-characterized enzyme for peptide synthesis. It exhibits a preference for hydrophobic amino acids at the N-terminal side of the scissile peptide bond in hydrolysis, a specificity that is leveraged in synthesis.[7]

Aminopeptidases

Aminopeptidases catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. In non-aqueous or low-water environments, their catalytic activity can be reversed to favor peptide bond formation. The aminopeptidase (B13392206) from Streptomyces septatus (SSAP) has demonstrated broad substrate specificity for dipeptide synthesis in organic solvents.[8]

L-amino Acid Ligases

L-amino acid ligases (Lals) are ATP-dependent enzymes that catalyze the formation of dipeptides from unprotected amino acids.[9][10] This class of enzymes offers the advantage of not requiring amino acid derivatives as substrates. The L-amino acid ligase from Pseudomonas syringae (TabS) has shown exceptionally broad substrate specificity and has been successfully used to synthesize L-leucyl-L-isoleucine with high yields.[9][10]

Quantitative Data for Enzymatic Dipeptide Synthesis

The following table summarizes representative quantitative data for the enzymatic synthesis of dipeptides similar to L-alanyl-L-isoleucine. It is important to note that yields are highly dependent on the specific enzyme, substrates, and reaction conditions.

| Enzyme | Acyl Donor | Acyl Acceptor | Dipeptide Product | Yield/Conversion | Reference |

| Thermolysin | Z-Phe-OH | Leu-NH₂ | Z-Phe-Leu-NH₂ | ~80% | [7] |

| Aminopeptidase (SSAP) | Free Phe | Phe-OMe | Phe-Phe-OMe | >50% conversion | [8] |

| L-amino acid ligase (TabS) | L-Leucine | L-Isoleucine | L-Leucyl-L-isoleucine | 77% | [9][10] |

Note: Data for closely related dipeptides are provided as an estimation for L-alanyl-L-isoleucine synthesis.

Experimental Protocols

Thermolysin-Catalyzed Synthesis of L-Alanyl-L-Isoleucine (Adapted Protocol)

This protocol is adapted from the synthesis of L-alanyl-L-leucine.[7]

-

Substrate Preparation:

-

Prepare a solution of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) as the acyl donor and L-isoleucine amide (H-Ile-NH₂) as the acyl acceptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7-8). The use of an ester and an amide shifts the equilibrium towards synthesis.

-

Typical starting concentrations are in the range of 10-100 mM for each substrate.

-

-

Enzymatic Reaction:

-

Add thermolysin to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 µM can be used.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation.

-

The product, Z-Ala-Ile-NH₂, may precipitate from the aqueous solution, which drives the reaction to completion.

-

-

Monitoring and Product Isolation:

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Collect the precipitated product by centrifugation or filtration.

-

Wash the product with cold buffer to remove unreacted substrates and the enzyme.

-

-

Deprotection:

-

Remove the N-terminal protecting group (e.g., by hydrogenolysis for a Z-group) and the C-terminal amide (by enzymatic or chemical hydrolysis) to obtain L-alanyl-L-isoleucine.

-

Purify the final product using chromatography (e.g., ion-exchange or reverse-phase HPLC).

-

L-amino Acid Ligase-Catalyzed Synthesis of L-Alanyl-L-Isoleucine (Proposed Protocol)

This protocol is based on the successful synthesis of other dipeptides using L-amino acid ligase (TabS).[9][10]

-

Reaction Mixture Preparation:

-

In a total volume of 100 µL, combine:

-

100 mM Tris-HCl buffer (pH 8.0)

-

20 mM L-alanine

-

20 mM L-isoleucine

-

20 mM ATP

-

20 mM MgCl₂

-

Purified L-amino acid ligase (TabS) (concentration to be optimized)

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 1-24 hours).

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Centrifuge the mixture to remove precipitated protein.

-

Analyze the supernatant for the formation of L-alanyl-L-isoleucine using HPLC or LC-MS.

-

-

Purification:

-

Purify the product from the reaction mixture using appropriate chromatographic techniques.

-

Biological Context and Visualization

Intestinal Absorption via PepT1 Transporter

L-alanyl-L-isoleucine, like other di- and tripeptides, is primarily absorbed in the small intestine by the peptide transporter 1 (PepT1).[5] This transporter is a proton-coupled symporter located on the apical membrane of intestinal epithelial cells.[5] The uptake of dipeptides via PepT1 is an efficient mechanism for amino acid absorption and is a key consideration in the design of peptide-based prodrugs to enhance oral bioavailability.[6]

Caption: PepT1-mediated transport of alanyl-isoleucine into an intestinal enterocyte.

mTOR Signaling Pathway Activation

The branched-chain amino acids L-leucine and L-isoleucine are known to be potent activators of the mTOR signaling pathway, which is a master regulator of cell growth and protein synthesis.[3][4] Upon transport into the cell, L-alanyl-L-isoleucine is likely hydrolyzed into its constituent amino acids, with L-isoleucine then participating in the activation of mTOR complex 1 (mTORC1). This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately promoting protein translation.

Caption: Simplified diagram of L-isoleucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow for Enzymatic Synthesis and Analysis

The following diagram outlines a general workflow for the enzymatic synthesis, purification, and characterization of L-alanyl-L-isoleucine.

Caption: General workflow for the enzymatic synthesis and analysis of alanyl-isoleucine.

Conclusion

The enzymatic synthesis of L-alanyl-L-isoleucine presents a promising avenue for the development of novel therapeutics and drug delivery systems. The methods outlined in this guide, utilizing enzymes such as thermolysin and L-amino acid ligases, offer high specificity and yield under mild, environmentally friendly conditions. The biological context of alanyl-isoleucine, particularly its transport via PepT1 and the activation of the mTOR signaling pathway by its constituent L-isoleucine, underscores its potential for targeted and effective therapeutic interventions. Further research into optimizing the enzymatic synthesis of this dipeptide and exploring its full range of biological activities is warranted.

References

- 1. businessapac.com [businessapac.com]

- 2. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]

- 3. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Theoretical Modeling of Ala-Ile Dipeptide Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of dipeptides is a fundamental aspect of protein structure and function, directly influencing peptide folding, molecular recognition, and drug-receptor interactions. This technical guide provides a comprehensive overview of the theoretical modeling of Alanine-Isoleucine (Ala-Ile) dipeptide conformations. We delve into the computational methodologies used to explore its potential energy surface, the influence of solvent effects, and the application of various force fields. Quantitative data from molecular dynamics simulations are presented in structured tables, offering a clear comparison of stable conformational states. Furthermore, detailed experimental protocols for NMR spectroscopy and X-ray crystallography are provided to guide the empirical validation of theoretical models. Visualizations of key concepts and workflows are rendered using Graphviz to facilitate a deeper understanding of the intricate relationships in conformational analysis. This guide is intended to be a valuable resource for researchers and professionals in the fields of computational chemistry, structural biology, and drug development.

Introduction

The this compound dipeptide, composed of a small, non-polar alanine (B10760859) residue and a bulkier, chiral isoleucine residue, serves as an important model system for understanding the influence of side-chain size and branching on the conformational preferences of the peptide backbone. The interplay of steric hindrance from the isoleucine side chain and the inherent flexibility of the peptide backbone leads to a unique and complex conformational energy landscape. Understanding the accessible conformations of this compound is crucial for parameterizing force fields, predicting protein structures, and designing peptidomimetics with desired therapeutic properties.

Theoretical modeling, primarily through molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provides a powerful lens to investigate the dynamic behavior of dipeptides at an atomic level. These methods allow for the characterization of stable conformational states, the calculation of their relative free energies, and the analysis of the transition pathways between them. However, the accuracy of these theoretical models is highly dependent on the chosen force field and the treatment of solvent effects. Therefore, experimental validation through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is indispensable.

This guide will first explore the theoretical framework for modeling this compound conformations, followed by a presentation of quantitative data on its stable states. Subsequently, we will detail the experimental protocols for validating these theoretical findings.

Theoretical Modeling Approaches

The conformational space of the this compound dipeptide is primarily defined by the dihedral angles of its backbone, namely phi (φ) and psi (ψ). The potential energy surface (PES) as a function of these angles, often visualized as a Ramachandran plot, reveals the low-energy, and therefore more probable, conformations.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational technique used to simulate the time evolution of a molecular system.[1] By solving Newton's equations of motion for each atom in the system, MD simulations can provide detailed insights into the conformational dynamics of the this compound dipeptide in a simulated environment, such as in aqueous solution.

The choice of a force field is a critical aspect of MD simulations. Force fields are a set of parameters that define the potential energy of the system as a function of its atomic coordinates. Several force fields, such as AMBER, CHARMM, and GROMACS, have been developed to model biomolecules. The accuracy of the force field in representing the intramolecular and intermolecular interactions will directly impact the reliability of the predicted conformational preferences.